1-Amino-2,2,4-trimethylhexan-3-OL
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Overview
Description
1-Amino-2,2,4-trimethylhexan-3-OL is an organic compound with the molecular formula C9H21NO and a molecular weight of 159.27 g/mol . This compound is characterized by the presence of an amino group and a hydroxyl group attached to a hexane backbone, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Amino-2,2,4-trimethylhexan-3-OL can be achieved through several synthetic routes. One common method involves the alkylation of an appropriate amine with a suitable alkyl halide, followed by reduction and subsequent hydroxylation . Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield .
Chemical Reactions Analysis
1-Amino-2,2,4-trimethylhexan-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Amino-2,2,4-trimethylhexan-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 1-Amino-2,2,4-trimethylhexan-3-OL exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. Additionally, the hydroxyl group can participate in hydrogen bonding, further modulating the compound’s activity .
Comparison with Similar Compounds
1-Amino-2,2,4-trimethylhexan-3-OL can be compared with other similar compounds, such as:
1-Amino-2,4,4-trimethylhexan-3-OL: This compound has a similar structure but differs in the position of the methyl groups, leading to distinct chemical properties.
3-Hexanol, 1-amino-2,4,5-trimethyl-: Another similar compound with variations in the position of the amino and methyl groups, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts unique chemical and physical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H21NO |
---|---|
Molecular Weight |
159.27 g/mol |
IUPAC Name |
1-amino-2,2,4-trimethylhexan-3-ol |
InChI |
InChI=1S/C9H21NO/c1-5-7(2)8(11)9(3,4)6-10/h7-8,11H,5-6,10H2,1-4H3 |
InChI Key |
VYWRNCXSVJLGFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(C)(C)CN)O |
Origin of Product |
United States |
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